molecular formula C19H17ClFN3O3 B2945699 N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide CAS No. 1797881-45-8

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

Cat. No.: B2945699
CAS No.: 1797881-45-8
M. Wt: 389.81
InChI Key: DRDWUYWPTGHBPN-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a substituted phenyl ring (5-chloro-2-cyanophenyl) and a branched alkyl chain bearing a 2-fluorophenyl and methoxy group.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c1-19(27-2,14-5-3-4-6-15(14)21)11-23-17(25)18(26)24-16-9-13(20)8-7-12(16)10-22/h3-9H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDWUYWPTGHBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the chloro and cyano groups onto the phenyl ring.

    Amidation reactions: These reactions are used to form the oxalamide linkage by reacting an amine with an oxalyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Antiviral Oxalamides ()

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) share a chlorophenyl moiety but incorporate thiazole and pyrrolidine groups instead of cyanophenyl or fluorophenyl substituents. These compounds exhibited moderate yields (39–53%) and high purity (HPLC >90%), with antiviral activity linked to their ability to inhibit HIV entry via CD4-binding site interactions. The absence of a cyano group in these analogs may reduce metabolic oxidation compared to the target compound, while their hydroxylated thiazole side chains enhance solubility .

Table 1: Antiviral Oxalamides vs. Target Compound

Property Target Compound Compound 14/15 ()
Aromatic Substituent 5-Chloro-2-cyanophenyl 4-Chlorophenyl + thiazole/pyrrolidine
Alkyl Chain 2-(2-Fluorophenyl)-2-methoxypropyl Hydroxyethyl/hydroxymethyl-thiazole
Yield Not reported 39–53%
Purity (HPLC) Not reported 93.2–95.0%
Biological Activity Unknown HIV entry inhibition
Umami Flavoring Oxalamides (–9)

4231) are used as flavor enhancers. These compounds feature methoxybenzyl and pyridyl groups, differing from the target compound’s chloro-cyanophenyl and fluorophenyl motifs. Toxicological evaluations () established NOEL values of 8–100 mg/kg/day for these flavoring agents, with metabolism involving hydrolysis and glucuronidation.

Pharmacologically Active Oxalamides ()

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c, ) shares chloro and fluorophenyl substituents but includes a trifluoromethyl group and pyridine-carboxamide side chain. It demonstrated thermal stability (mp 260–262°C) and IR/NMR signatures consistent with strong hydrogen bonding. Such structural rigidity contrasts with the target compound’s methoxypropyl chain, which may confer conformational flexibility. Another analog, N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10, ), highlights the role of piperazine and pyrazole groups in modulating receptor binding, a feature absent in the target compound .

Table 2: Pharmacological Oxalamides vs. Target Compound

Property Target Compound Compound 1c ()
Chloro Substituent 5-Chloro-2-cyanophenyl 4-Chloro-3-(trifluoromethyl)phenyl
Fluorine Position 2-Fluorophenyl 2-Fluoro-4-(pyridyloxy)phenyl
Thermal Stability Unknown mp 260–262°C
Functional Groups Methoxypropyl Trifluoromethyl + carbamoylpyridine

Key Research Findings and Implications

Substituent Effects on Bioactivity : Chlorophenyl groups (common in antiviral oxalamides) enhance target engagement, while fluorophenyl and methoxy groups (as in the target compound) may improve blood-brain barrier penetration due to increased lipophilicity .

Metabolic Pathways: Oxalamides with methoxy or hydroxy groups (e.g., S336) undergo rapid hydrolysis and glucuronidation, whereas chloro/cyano substituents (as in the target compound) may slow metabolism, increasing half-life but raising toxicity risks .

Safety Profiles: NOEL values for flavoring oxalamides (8–100 mg/kg/day) suggest a wide safety margin, but the target compound’s untested cyanophenyl group warrants specific toxicological studies .

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